![molecular formula C9H8BrN3O2 B571974 Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1251033-23-4](/img/structure/B571974.png)

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

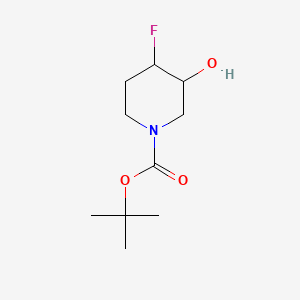

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is a chemical compound with the CAS Number: 1251033-23-4 . It has a molecular weight of 269.1 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in the literature . The synthesis involves the use of α-bromoketones and 2-aminopyridines . The reaction conditions vary depending on the desired product .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure .Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 269.1 .Applications De Recherche Scientifique

Synthesis and Catalysis

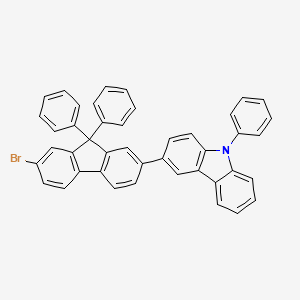

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is utilized in the field of synthetic chemistry, particularly in catalysis processes. A notable application involves its role in the palladium-catalyzed Suzuki–Miyaura borylation reactions. This process is significant for the pharmaceutical industry, especially in the synthesis of boronic acids and esters, which are crucial for active pharmaceutical ingredient (API) production. The regioselective borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate demonstrates the compound's potential in forming dimerization products that serve as precursors for anti-cancer and anti-tuberculosis agents. Such applications underscore the compound's versatility in contributing to the development of new therapeutic agents through innovative synthesis pathways (Sanghavi et al., 2022).

Antimicrobial and Antiviral Research

The compound also finds application in antimicrobial and antiviral research. For instance, derivatives of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. This research highlighted the compound's utility in inhibiting the replication of HBV DNA, with some derivatives showing promising efficacy. Such findings are crucial for advancing antiviral therapy, particularly in the development of novel treatments for HBV (Chen et al., 2011).

Development of Novel Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of novel heterocyclic compounds with potential biological activities. The exploration of its derivatives has led to the creation of compounds with varied therapeutic potentials, including antioxidant, antimicrobial, and anticancer activities. Such research is instrumental in the discovery of new drugs and contributes significantly to medicinal chemistry and pharmacology (Youssef & Amin, 2012).

Safety and Hazards

The safety information available indicates that Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mécanisme D'action

Mode of Action

It is known that the compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions

Biochemical Pathways

The compound’s synthesis involves a chemodivergent process, forming N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine . The downstream effects of these pathways are subject to ongoing research.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism and bioavailability .

Result of Action

Some related compounds have shown signs of apoptosis at certain concentrations , suggesting potential cytotoxic activity. More research is needed to fully understand the effects of this compound.

Propriétés

IUPAC Name |

ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAJSQRCXJXDNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=NC=C(N2C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B571893.png)

![5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B571894.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine](/img/structure/B571895.png)

![Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B571897.png)

![2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B571906.png)